molecular formula C28H28N4O2 B363526 N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide CAS No. 942863-60-7

N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide

Cat. No.: B363526
CAS No.: 942863-60-7
M. Wt: 452.5g/mol
InChI Key: CLKPZPDNDFLEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide is a complex organic compound that features a benzimidazole core, a pyrrolidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with formic acid or its derivatives . The pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors, such as amino acids or their derivatives . The final step involves the acylation of the benzimidazole-pyrrolidine intermediate with N-phenylacetamide under suitable conditions, such as the presence of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.

Major Products

    Oxidation: Benzimidazole N-oxides.

    Reduction: Hydroxylated pyrrolidine derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Mechanism of Action

The mechanism of action of N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The pyrrolidine ring may enhance the compound’s binding affinity and specificity by providing additional points of interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide is unique due to its combination of a benzimidazole core, a pyrrolidine ring, and an acetamide group. This unique structure allows it to interact with a wide range of molecular targets, potentially leading to diverse biological activities and applications .

Properties

IUPAC Name

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-ethyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2/c1-2-31(23-13-7-4-8-14-23)27(34)20-32-25-16-10-9-15-24(25)29-28(32)22-17-26(33)30(19-22)18-21-11-5-3-6-12-21/h3-16,22H,2,17-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKPZPDNDFLEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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